4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
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Overview
Description
4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is an organosulfur compound with a thiophene ring structure. This compound is characterized by the presence of a butylsulfanyl group attached to the thiophene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the reaction of thiophene derivatives with butylsulfanyl reagents under controlled conditions. One common method includes the use of thiophene-1,1-dioxide as a starting material, which undergoes nucleophilic substitution with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated thiophene derivatives.
Scientific Research Applications
4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione involves its interaction with molecular targets through its sulfur-containing functional group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. Additionally, the thiophene ring structure allows for π-π interactions with aromatic residues in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butylsulfanyl)-2-methylthiophene
- 3,4,5,6-tetra(tert-butylsulfanyl)phthalonitrile
- 4-(Butylsulfanyl)-2,3-dihydrothiophene
Uniqueness
4-(Butylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
79552-43-5 |
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Molecular Formula |
C8H12O3S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
4-butylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C8H12O3S2/c1-2-3-4-12-8-6-13(10,11)5-7(8)9/h6H,2-5H2,1H3 |
InChI Key |
ZDCXOUPYFWAPPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CS(=O)(=O)CC1=O |
Origin of Product |
United States |
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